molecular formula C15H15N3O6 B1682674 UBP 282

UBP 282

Katalognummer: B1682674
Molekulargewicht: 333.30 g/mol
InChI-Schlüssel: XLRLZPOBHPIDFX-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wirkt als Antagonist sowohl von AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure) als auch von Kainat-Glutamat-Rezeptoren . Diese Rezeptoren spielen eine entscheidende Rolle bei der synaptischen Übertragung und Plastizität im Säugetiergehirn.

2. Präparationsmethoden

UBP 282 wird über spezifische Routen synthetisiert, was zu folgender chemischer Struktur führt:

Chemische Name:4[3(2S2)2amino2carboxyethyl]2,6dioxopyrimidin1yl\text{Chemical name:} \quad 4-\left[3-\left(\frac{2S}{2}\right)-2-amino-2-carboxyethyl\right]-2,6-dioxopyrimidin-1-ylChemische Name:4−[3−(22S​)−2−amino−2−carboxyethyl]−2,6−dioxopyrimidin−1−yl

Wissenschaftliche Forschungsanwendungen

Key Biological Activities

  • Inhibition of GluA1 Channels : UBP 282 has been shown to inhibit GluA1 channels expressed in Xenopus oocytes, demonstrating its effectiveness at various concentrations. At 200 µM, it fully inhibits AMPA-evoked responses in neonatal motoneurons .
  • IC50 Values :
    • Fast component of dorsal root-evoked ventral root potential (fDR-VRP): 10.3 µM
    • Kainate-induced depolarizations: pA2 value of 4.96 .

Neuroscience Studies

This compound is primarily utilized in neuroscience to study the dynamics of synaptic transmission and receptor behavior under various conditions:

  • Synaptic Plasticity : By inhibiting AMPA receptors, researchers can explore mechanisms underlying synaptic plasticity and learning processes.
  • Neuropharmacology : this compound serves as a valuable tool for investigating the pharmacological profiles of glutamate receptor antagonists and their potential therapeutic applications in neurological disorders.

Case Study 1: AMPA Receptor Dynamics

In a study examining the effects of this compound on AMPA receptor activation, researchers found that at a concentration of 200 µM, this compound effectively blocked AMPA-mediated depolarizations in motoneurons while leaving NMDA receptor responses largely unaffected. This selectivity allows for the isolation of AMPA receptor functions in experimental setups .

Case Study 2: Kainate Receptor Modulation

Another investigation focused on the modulation of kainate receptors using this compound. The compound's ability to antagonize kainate-induced responses was measured, revealing its potential role in understanding the differential contributions of kainate receptors in various neuronal contexts .

Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
NeuroscienceStudy of synaptic transmission and receptor dynamicsInhibits AMPA-mediated responses
NeuropharmacologyInvestigation of glutamate receptor antagonistsSelective inhibition at specific sites
Molecular BiologyAnalysis of receptor conformational statesReveals faster dynamics in antagonist-bound states

Wirkmechanismus

Target of Action

UBP 282 primarily targets AMPA and kainate glutamate receptors . These receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the mammalian brain . They play crucial roles in synaptic plasticity, learning, and memory .

Mode of Action

This compound acts as a potent, selective, and competitive antagonist of AMPA and kainate receptors . It inhibits the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC50 value of 10.3 μM . Furthermore, this compound antagonizes kainate-induced depolarizations of dorsal roots with a pA2 value of 4.96 .

Biochemical Pathways

The antagonistic action of this compound on AMPA and kainate receptors affects the glutamatergic signaling pathway . By inhibiting these receptors, this compound can modulate synaptic transmission, network excitability, and synaptogenesis .

Pharmacokinetics

NaOH . This solubility suggests that this compound may have good bioavailability.

Result of Action

This compound’s antagonistic action on AMPA and kainate receptors results in significant molecular and cellular effects. It can almost completely abolish responses to AMPA while responses to NMDA, kainate, and DHPG are relatively unaffected . This selective inhibition allows this compound to modulate specific aspects of neuronal signaling.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Additionally, the presence of other neurotransmitters and modulators in the neuronal environment can influence the compound’s action on its target receptors.

Vorbereitungsmethoden

UBP 282 is synthesized through specific routes, yielding the following chemical structure:

Chemical name:4[3(2S2)2amino2carboxyethyl]2,6dioxopyrimidin1yl\text{Chemical name:} \quad 4-\left[3-\left(\frac{2S}{2}\right)-2-amino-2-carboxyethyl\right]-2,6-dioxopyrimidin-1-ylChemical name:4−[3−(22S​)−2−amino−2−carboxyethyl]−2,6−dioxopyrimidin−1−yl

Biologische Aktivität

UBP 282, identified by its CAS number 544697-47-4, is a compound recognized for its biological activity as a selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. These receptors are critical components of the glutamatergic signaling system in the central nervous system, influencing various neurological processes.

Antagonistic Properties:
this compound functions primarily by inhibiting AMPA receptor-mediated currents without significantly affecting kainate receptor-mediated currents. This selectivity is crucial for research applications where modulation of specific pathways is desired without broader receptor interference .

Research Findings:
Studies have demonstrated that this compound effectively reduces the fast component of dorsal root-evoked responses in neonatal rat models, indicating its potential utility in isolating non-GluR5-mediated kainate responses .

Table 1: Biological Activity of this compound

PropertyDescription
Chemical Structure Specific molecular configuration not detailed
CAS Number 544697-47-4
Receptor Targets AMPA and kainate receptors
Mechanism Competitive antagonist
Effect on AMPA Currents Inhibits significantly
Effect on Kainate Currents Minimal impact

Case Studies and Research Findings

  • Study on Selectivity:
    A comparative study highlighted that adding an iodo group to UBP derivatives enhanced their activity at kainate receptors, demonstrating the potential for structural modifications to optimize receptor interactions. For example, UBP291 and UBP301 were identified as potent antagonists with improved selectivity and efficacy .
  • Functional Implications:
    Research indicates that this compound may play a role in isolating specific neuronal responses, which could be beneficial in studying conditions like neuropathic pain or excitotoxicity where glutamate signaling is disrupted. The ability to selectively inhibit AMPA receptors allows researchers to dissect the contributions of different glutamate receptor subtypes in various physiological and pathological contexts .
  • Potential Therapeutic Applications:
    Given its antagonistic properties, this compound could be explored for therapeutic applications in neurological disorders characterized by excessive glutamatergic activity, such as epilepsy or neurodegenerative diseases. Its selective action may help mitigate side effects associated with broader receptor antagonism .

Eigenschaften

IUPAC Name

4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLZPOBHPIDFX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UBP 282
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
UBP 282
Reactant of Route 3
Reactant of Route 3
UBP 282
Reactant of Route 4
Reactant of Route 4
UBP 282
Reactant of Route 5
UBP 282
Reactant of Route 6
UBP 282

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.